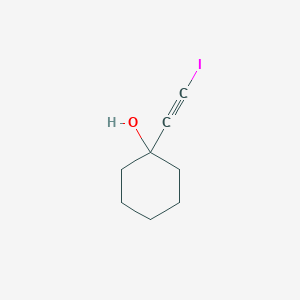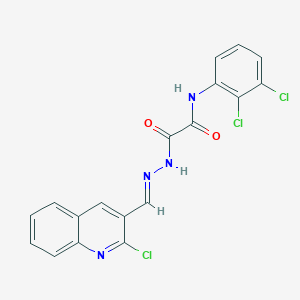
Lead(II) citrate tribasic trihydrate, purum, for electron microscopy
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lead(II) citrate tribasic trihydrate can be synthesized by reacting lead(II) acetate with citric acid in an aqueous solution. The reaction typically involves dissolving lead(II) acetate in water and then adding citric acid slowly while stirring. The mixture is then heated to promote the formation of the lead citrate complex, which precipitates out of the solution .
Industrial Production Methods
Industrial production of lead(II) citrate tribasic trihydrate follows similar principles but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Lead(II) citrate tribasic trihydrate undergoes various chemical reactions, including:
Oxidation: Lead(II) can be oxidized to lead(IV) under certain conditions.
Reduction: Lead(II) can be reduced to metallic lead.
Substitution: The citrate ligands can be substituted by other ligands in coordination chemistry.
Common Reagents and Conditions
Common reagents used in reactions with lead(II) citrate tribasic trihydrate include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in aqueous solutions under controlled temperature and pH conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce lead(IV) compounds, while reduction can yield metallic lead .
Applications De Recherche Scientifique
Lead(II) citrate tribasic trihydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in coordination chemistry and as a precursor for the synthesis of other lead compounds.
Medicine: Investigated for its potential use in medical imaging and as a contrast agent.
Industry: Utilized in the production of lead-based materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism by which lead(II) citrate tribasic trihydrate exerts its effects in electron microscopy involves its ability to bind to cellular structures and enhance contrast. The lead ions interact with osmium and uranyl acetate, which are commonly used in staining protocols, to increase the visibility of cellular components under the electron microscope . The molecular targets include various cellular organelles and structures, and the pathways involved are primarily related to the binding and interaction of lead ions with these components .
Comparaison Avec Des Composés Similaires
Lead(II) citrate tribasic trihydrate can be compared with other lead citrate compounds, such as:
Lead(II) citrate monohydrate: Similar in composition but contains only one molecule of water.
Lead(II) citrate anhydrous: Lacks water molecules, making it different in terms of solubility and reactivity.
The uniqueness of lead(II) citrate tribasic trihydrate lies in its specific hydration state, which affects its solubility, reactivity, and suitability for electron microscopy applications .
Propriétés
Formule moléculaire |
C12H16O17Pb3 |
|---|---|
Poids moléculaire |
1.05e+03 g/mol |
Nom IUPAC |
bis[[2-(5-hydroxy-4,7-dioxo-1,3,2λ2-dioxaplumbepan-5-yl)acetyl]oxy]lead;trihydrate |
InChI |
InChI=1S/2C6H8O7.3H2O.3Pb/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*1H2;;;/q;;;;;3*+2/p-6 |
Clé InChI |
GMPMGSCJCDAUMP-UHFFFAOYSA-H |
SMILES canonique |
C1C(=O)O[Pb]OC(=O)C1(CC(=O)O[Pb]OC(=O)CC2(CC(=O)O[Pb]OC2=O)O)O.O.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![13-[2-[2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)phenoxy]phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12055713.png)






![2-[2-[3,5-Dideuterio-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethanol](/img/structure/B12055772.png)
![1,1'-Bis[bis(diethylamino)phosphino]ferrocene](/img/structure/B12055777.png)

![(3aS,7aS)-1,3-bis[(4-bromophenyl)methyl]-2-[(Z)-but-2-enyl]-2-chloro-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazasilole](/img/structure/B12055781.png)

